molecular formula C4H6Br2O2 B1217515 1,2-Dibromoethyl acetate CAS No. 24442-57-7

1,2-Dibromoethyl acetate

Cat. No. B1217515
CAS RN: 24442-57-7
M. Wt: 245.9 g/mol
InChI Key: UXPDRIMBYCEVCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dibromoethyl acetate and related compounds involves multiple approaches. One notable method includes the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, generated from 1,1-dibromo-2,2-difluoroethylene, followed by acetylation. This process leads to the formation of 2-Bromo-3,3-difluoroallylic acetates, which, upon treatment with butyllithium, undergo selective 1,2-elimination to afford 1,1-difluoroallenes in high yields (Yokota et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,2-Dibromoethyl acetate is critical for understanding its reactivity and properties. While specific studies focusing on the detailed molecular structure analysis of this compound may not be directly available, the general approach involves spectroscopic techniques such as NMR, IR, and mass spectrometry, which are fundamental in determining the structure of organic compounds.

Chemical Reactions and Properties

1,2-Dibromoethyl acetate participates in various chemical reactions, demonstrating its versatility as a chemical reagent. For instance, it is involved in the synthesis of 1,1-difluoroallenes through a reaction with butyllithium, which highlights its reactivity and usefulness in creating compounds with significant synthetic value (Yokota et al., 2009).

Scientific Research Applications

Organic Synthesis

1,2-Dibromoethyl acetate is used in the synthesis of various organic compounds. For instance, it has been involved in the synthesis of 1,1-difluoroallenes by undergoing a selective 1,2-elimination process. This synthesis is significant for creating compounds with potential applications in pharmaceuticals and materials science (Yokota et al., 2009).

Environmental Science

In environmental science, acetate, a related compound, has been used to stimulate the degradation of environmental contaminants. For example, acetate was used as an electron donor to enhance the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions (Yang et al., 2017). Similarly, acetate introduction into groundwater demonstrated its role in biostimulation aimed at immobilizing uranium, albeit with a concomitant increase in soluble arsenic (Stucker et al., 2014).

Biochemistry and Microbiology

In the field of biochemistry, acetate has been studied for its role in the biogeochemistry of lake sediments, serving as an important intermediate in the anaerobic degradation of organic matter (Heuer et al., 2010). Moreover, the microbial degradation of 1,2-dichloroethane, a compound structurally similar to 1,2-dibromoethyl acetate, was explored using anaerobic sequencing batch reactors, highlighting the potential of microorganisms in treating water contaminated with organochlorines (Gupta & Mali, 2008).

Drug Discovery and Delivery

In the realm of drug discovery, the concept of click chemistry, which includes reactions involving acetate, has been increasingly applied. These reactions are vital for creating new drug molecules and bioconjugates due to their reliability and specificity (Kolb & Sharpless, 2003). Also, acetals, closely related to acetates, have been investigated as pH-sensitive linkages for drug delivery, offering a mechanism for controlled release of therapeutics in specific biological environments (Gillies et al., 2004).

Safety And Hazards

1,2-Dibromoethyl acetate is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound . All sources of ignition should be removed, and adequate ventilation should be ensured .

properties

IUPAC Name

1,2-dibromoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPDRIMBYCEVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066990
Record name Ethanol, 1,2-dibromo-, 1-acetate
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromoethyl acetate

CAS RN

24442-57-7
Record name Ethanol, 1,2-dibromo-, 1-acetate
Source CAS Common Chemistry
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Record name 1,2-Dibromoethyl acetate
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Record name Ethanol, 1,2-dibromo-, 1-acetate
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Record name Ethanol, 1,2-dibromo-, 1-acetate
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Record name 1,2-dibromoethyl acetate
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Record name 1,2-DIBROMOETHYL ACETATE
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Record name 1,2-DIBROMOETHYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RC Cambie, SC Moratti, PS Rutledge… - Synthetic …, 1990 - Taylor & Francis
Feist-Benary condensations 1,2 to form furans are usually carried out by reacting an á-halo aldehyde and a β-keto ester under basic conditions. However, yields are often poor, and the …
Number of citations: 27 www.tandfonline.com
SJ Slanina, GF Hennion… - Journal of the American …, 1936 - ACS Publications
Introduction It was reported in a previous communication2 that 2-acetoxyheptene-l added bromine readily to form an unstable bromide with distinct lachry-matory properties. We have …
Number of citations: 3 pubs.acs.org
R He, MZ Deng - Organic Letters, 2002 - ACS Publications
The stereocontrolled dehydrobromination of 1,2-dibromoethyl carboxylates giving (Z)-2-bromovinyl carboxylates could readily be approached by using DBU and a catalytic amount of …
Number of citations: 8 pubs.acs.org
RS Belen'kaya, AV Zimichev, OP Yukova - Chemistry of Heterocyclic …, 1989 - Springer
Synthesis of 5-amino-1,2,3-thiadiazole Page 1 ciding with the plane of symmetry (except for atoms C(i~) , C(14,), C(15) , and C(15, ) of the N-phenyl ring, which due to steric interactions …
Number of citations: 4 link.springer.com
K Kayasuga-Mikado, T Hashimoto… - Chemical and …, 1980 - jstage.jst.go.jp
Bromoacetaldehyde reacted with adenosine 5'-phosphate and cytidine more rapidly than chloroacetaldehyde to give 1, N 6-ethenoadenosine 5'-phosphate and 3, N 4-ethenocytidine, …
Number of citations: 49 www.jstage.jst.go.jp
MW Roomi, SF MacDonald - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are obtained generally by extensions of the Hantzsch synthesis, benzyl and t-butyl esters when the 2-alkyl group is …
Number of citations: 104 cdnsciencepub.com
DC Kriesel, O Gisvold - Journal of Pharmaceutical Sciences, 1971 - Elsevier
The syntheses of the maleate salts of N-(2-methylene-1,3-dioxolano)normeperidine (II), N-(2-methylene-1,3-dioxano)normeperidine (III), N-(2-ethylene-1,3-dioxolano)normeperidine (IV)…
Number of citations: 6 www.sciencedirect.com
T Ullrich, M Ghobrial, K Weigand… - Synthetic …, 2007 - Taylor & Francis
A convenient three‐step route toward a functionalized pyrrole building block for novel anti‐inflammatory agents is reported. In contrast to previous strategies, the present approach …
Number of citations: 14 www.tandfonline.com
J He, Z Chen, W Li, KH Low… - Angewandte Chemie …, 2018 - Wiley Online Library
The first intramolecular (4+3) cycloaddition of pyrroles with epoxy enolsilanes as the electrophiles was developed and used to generate optically‐enriched cycloadducts containing the …
Number of citations: 14 onlinelibrary.wiley.com
GP Stahly, EM Marlett, GE Nelson - The Journal of Organic …, 1983 - ACS Publications
The conversion oftitle compound 1 to ethyl 1, 4-di-methyl-UT-pyrrole-2-acetate (5) is an important trans-formation in thesynthesis of 5-benzoyl-1, 4-dimethyl-1H-pyrrole-2-acetic acid …
Number of citations: 9 pubs.acs.org

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